![molecular formula C17H18N2O3 B5676907 4-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5676907.png)
4-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide and its derivatives involves multiple steps, including acylation, alkylation, and condensation reactions. For example, the synthesis of related compounds has been achieved through reactions involving aromatic nucleophilic substitution, Staudinger reactions ([2+2] ketene-imine cycloaddition reaction), and Bischler-Napieralski conditions to produce various analogues with significant yields (Troxler & Weber, 1974), (Nimbalkar et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound and its analogues have been elucidated using various spectroscopic methods including IR, 1H NMR, 13C NMR, and X-ray crystallography. These techniques have confirmed the structures and provided insights into the stereochemistry of the compounds (Browne, Skelton, & White, 1981), (Yakan et al., 2020).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including nucleophilic replacement reactions of sulphonate esters, which have been crucial for synthesizing derivatives of the compound. These reactions are influenced by factors such as the presence of vicinal axial electronegative substituents, impacting the reactivity and outcomes of the synthetic processes (Ali & Richardson, 1969).
Physical Properties Analysis
The physical properties of this compound derivatives include their solubility in organic solvents, thermal stability, and glass transition temperatures. For instance, certain polyamides and poly(amide-imide)s derived from related diamine monomers have shown high thermal stability, with decomposition temperatures above 400°C, and glass transition temperatures ranging from 235 to 298°C. These materials also exhibited good solubility in polar aprotic solvents (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Chemical Properties Analysis
The chemical properties of this compound include its reactivity in nucleophilic substitution reactions, ability to form various derivatives through acylation and alkylation, and its interaction with different chemical agents. These properties are crucial for its application in the synthesis of complex molecules and in various chemical transformations (Clark & Davenport, 1987).
特性
IUPAC Name |
4-[[2-(2,4-dimethylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-3-8-15(12(2)9-11)22-10-16(20)19-14-6-4-13(5-7-14)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWYIQVSOQMVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5676831.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5676833.png)
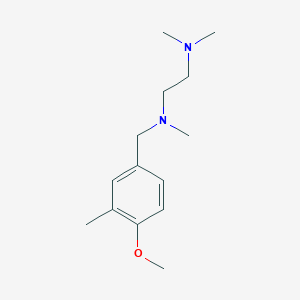
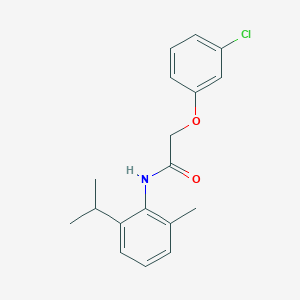
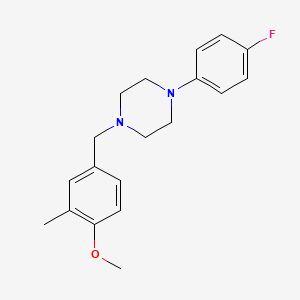
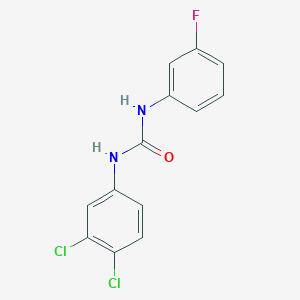
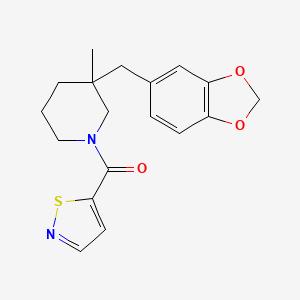
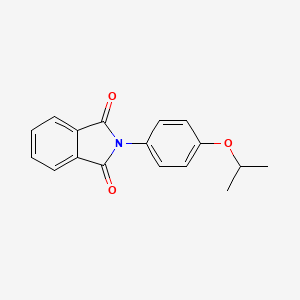
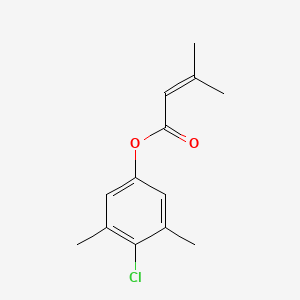
![3-ethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676869.png)
![(3S*,4S*)-4-cyclopropyl-1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinecarboxylic acid](/img/structure/B5676877.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]acetamide](/img/structure/B5676881.png)
![N,N-dimethyl-N'-(2-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)urea](/img/structure/B5676889.png)
![2-(1-piperidinyl)benzo[cd]indole](/img/structure/B5676892.png)